molecular formula C12H26N2 B13286856 N-(Butan-2-yl)-1-propylpiperidin-4-amine

N-(Butan-2-yl)-1-propylpiperidin-4-amine

Cat. No.: B13286856
M. Wt: 198.35 g/mol
InChI Key: VUTICEXSEDQLLD-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-1-propylpiperidin-4-amine is an organic compound belonging to the piperidine family Piperidines are a class of heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of a butan-2-yl group and a propyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-1-propylpiperidin-4-amine typically involves the reaction of 1-propylpiperidin-4-amine with butan-2-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1-propylpiperidin-4-amine attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include butan-2-yl chloride or bromide and 1-propylpiperidin-4-amine, with a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl or propyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(Butan-2-yl)-1-propylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-1-methylpiperidin-4-amine
  • N-(Butan-2-yl)-1-ethylpiperidin-4-amine
  • N-(Butan-2-yl)-1-isopropylpiperidin-4-amine

Uniqueness

N-(Butan-2-yl)-1-propylpiperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-butan-2-yl-1-propylpiperidin-4-amine

InChI

InChI=1S/C12H26N2/c1-4-8-14-9-6-12(7-10-14)13-11(3)5-2/h11-13H,4-10H2,1-3H3

InChI Key

VUTICEXSEDQLLD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NC(C)CC

Origin of Product

United States

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